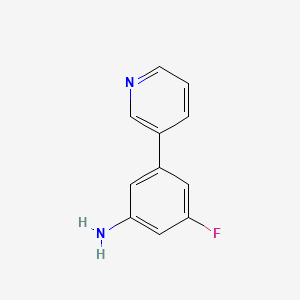

Benzenamine, 3-fluoro-5-(3-pyridinyl)-

Description

Benzenamine, 3-fluoro-5-(3-pyridinyl)- (CAS: Not explicitly provided in evidence) is an aromatic amine featuring a fluorine atom at the 3-position and a 3-pyridinyl substituent at the 5-position of the benzene ring.

Properties

IUPAC Name |

3-fluoro-5-pyridin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-9(5-11(13)6-10)8-2-1-3-14-7-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIXYAVTGLYDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CC(=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572875 | |

| Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181633-36-3 | |

| Record name | 3-Fluoro-5-(pyridin-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-fluoro-5-(3-pyridinyl)- typically involves the introduction of a fluorine atom and a pyridinyl group onto a benzenamine framework. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzenamine ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The pyridinyl group can be introduced through a coupling reaction using a suitable pyridine derivative .

Industrial Production Methods

Industrial production of Benzenamine, 3-fluoro-5-(3-pyridinyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-fluoro-5-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3-fluoro-5-(3-pyridinyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antibacterial activities.

Mechanism of Action

The mechanism of action of Benzenamine, 3-fluoro-5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The fluorine atom and pyridinyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

3-Fluoro-5-(4-methyl-3-pyridinyl)benzenamine (CAS: 791644-60-5)

- Structure : A methyl group at the 4-position of the pyridine ring.

- Impact : The methyl group increases steric bulk and lipophilicity compared to the parent compound. This modification could enhance membrane permeability in pharmaceutical contexts.

- Data : Molecular formula C₁₂H₁₁FN₂ , InChIKey: MULBAHMTLUZJPU-UHFFFAOYSA-N .

3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1)

- Structure : Pyridin-2-yl group instead of pyridin-3-yl.

- This derivative was synthesized as a fragment for amide coupling in drug discovery .

Linkage Modifications: Ether vs. Direct Bond

3-Fluoro-5-(3-pyridinyloxy)benzenamine

- Structure : Oxygen atom bridges the benzene and pyridine rings.

- This structural feature may lower metabolic stability compared to the direct C–C bonded analog .

- Synonyms: 3-Fluoro-5-(pyridin-3-yloxy)aniline, A9899 .

Trifluoromethyl-Substituted Analogs

3-Fluoro-5-(trifluoromethyl)benzylamine (CAS: 150517-77-4)

- Structure : Trifluoromethyl (-CF₃) group replaces the pyridinyl moiety.

- Impact : The -CF₃ group is highly electronegative, increasing lipophilicity and resistance to oxidative metabolism. Molecular formula C₈H₇F₄N , molar mass 193.14 g/mol .

- Applications : Used as an intermediate in agrochemicals or pharmaceuticals due to its metabolic stability.

Benzenamine, 3-(trifluoromethyl)

- Structure : Direct substitution of -CF₃ at the 3-position.

- Properties : Boiling point 460.2 K, with thermochemical data reported (e.g., vapor pressure, IR/UV spectra) .

Ethynyl-Linked Derivatives for PET Imaging

3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile (PEB)

- Structure : Ethynyl spacer between pyridine and benzonitrile.

- Applications : Developed as a positron emission tomography (PET) ligand targeting the mGluR5 receptor. The ethynyl group enhances rigidity and binding specificity .

Physicochemical and Thermodynamic Properties

A comparative analysis of key properties is summarized below:

Notes:

Biological Activity

Benzenamine, 3-fluoro-5-(3-pyridinyl)- (CAS Number: 181633-36-3) is a compound that has attracted significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Pyridinyl Group : Contributes to its interaction with biological targets.

This unique combination allows for diverse biological activities and applications across various scientific disciplines.

Target Interactions

Benzenamine, 3-fluoro-5-(3-pyridinyl)- has been shown to interact with several molecular targets, influencing various biochemical pathways. The fluorine atom plays a crucial role in enhancing binding affinity to target proteins, which can lead to modulation of their activity.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling Pathways : It modulates key signaling proteins, affecting downstream cellular processes.

- Gene Expression : Alters the expression levels of genes involved in critical cellular functions such as proliferation and apoptosis.

Enzyme Modulation

The compound has been studied for its potential to modulate enzyme activity. For instance, it has been identified as a candidate for inhibiting certain kinases involved in cancer progression.

Pharmacokinetics

The unique physicochemical properties imparted by the fluorine atom and pyridinyl group may influence the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME).

Anticancer Activity

Recent studies have demonstrated that Benzenamine, 3-fluoro-5-(3-pyridinyl)- exhibits significant anticancer properties:

- In vitro Studies : Showed inhibition of cancer cell lines through apoptosis induction.

- In vivo Studies : Animal models indicated reduced tumor growth rates when treated with this compound.

| Study Type | Findings |

|---|---|

| In vitro | Induced apoptosis in breast cancer cell lines. |

| In vivo | Reduced tumor size in xenograft models. |

Antibacterial Properties

The compound has also been evaluated for antibacterial activity:

- Mechanism : Disruption of bacterial cell wall synthesis.

- Efficacy : Demonstrated effectiveness against multi-drug resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.